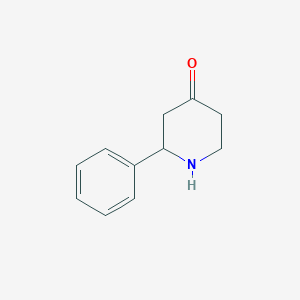

2-Phenylpiperidin-4-one

描述

Structure

3D Structure

属性

IUPAC Name |

2-phenylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIBEASNZNAKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595592 | |

| Record name | 2-Phenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193201-69-3 | |

| Record name | 2-Phenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpiperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenylpiperidin 4 One and Its Derivatives

Direct Synthesis Approaches to the 2-Phenylpiperidin-4-one Core

Direct synthesis methods involve the construction of the piperidinone ring through fundamental bond-forming reactions. These classic approaches remain cornerstones of heterocyclic chemistry.

Mannich-type Condensation Reactions

The Mannich reaction is a three-component condensation that provides a powerful method for synthesizing β-amino carbonyl compounds, including the 4-piperidone (B1582916) skeleton. chemrevlett.com The reaction typically involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. In the context of piperidone synthesis, this involves an aliphatic ketone, an aldehyde (often formaldehyde), and a primary amine or ammonia. chemrevlett.commdma.ch

The general mechanism commences with the formation of an iminium ion from the amine and aldehyde. This electrophilic iminium ion then reacts with an enol or enolate derived from the ketone component. For the synthesis of 2,6-disubstituted piperidin-4-ones, such as the closely related 2,6-diphenylpiperidine-4-one, a ketone, two equivalents of an aromatic aldehyde (like benzaldehyde), and an amine source (like ammonium (B1175870) acetate) are used. chemrevlett.com The reaction proceeds through a series of condensations and cyclization to form the heterocyclic ring.

Historically, these reactions were often hampered by low yields and difficult purification. However, procedural modifications, such as the use of glacial acetic acid as a solvent, have been shown to facilitate rapid reaction and easier isolation of pure products with satisfactory yields. mdma.ch This approach has been successfully used to prepare a wide array of substituted 4-piperidones. mdma.ch The Mannich reaction is recognized as a key and versatile method for obtaining the piperidin-4-one pharmacophore. nih.gov

Dieckmann Cyclization-Based Syntheses

The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a robust and widely-used strategy for the synthesis of cyclic β-keto esters, which are direct precursors to cyclic ketones like 4-piperidones. researchgate.netlibretexts.org This method is particularly effective for creating five- and six-membered rings. libretexts.org

The synthesis of a 4-piperidone using this approach is a multi-step process:

Michael Addition: A primary amine (e.g., phenethylamine) is reacted with two equivalents of an α,β-unsaturated ester, such as methyl or ethyl acrylate, to form a diester intermediate. researchgate.net

Dieckmann Cyclization: The resulting aminodicarboxylate ester undergoes an intramolecular, base-catalyzed cyclization. A strong base (e.g., sodium hydride) is used to generate an enolate anion at the α-position of one ester group, which then attacks the carbonyl carbon of the second ester group, forming the six-membered ring. researchgate.netnih.gov

Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic hydrolysis and subsequent heating to induce decarboxylation, yielding the final 4-piperidone product. researchgate.net

This sequence has been effectively employed in the synthesis of 1-(2-phenethyl)-4-piperidone, a crucial intermediate for various pharmaceutical agents. researchgate.net Careful control of reaction conditions is necessary, as the cyclization is a reversible process and can be influenced by multiple parameters. researchgate.net

Double Aza-Michael Reaction Strategies

The double aza-Michael reaction presents an efficient strategy for constructing the piperidinone ring by forming two new carbon-nitrogen bonds in a single conceptual operation. This reaction involves the conjugate addition of a primary amine to a divinyl ketone or a suitable dienone precursor.

The strategy relies on a tandem sequence where the amine first adds to one of the activated double bonds of the Michael acceptor. The resulting intermediate then undergoes a second, intramolecular aza-Michael addition to the remaining double bond, which closes the ring to form the piperidinone core. This method has been employed for the synthesis of 2,5-disubstituted piperidinones. The process can be accelerated by the addition of Lewis acids like lithium chloride.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions. Both transition metal catalysts and organocatalysts have been successfully applied to the synthesis of the piperidinone ring system.

Transition Metal-Catalyzed Hydrogenation Methods (e.g., Palladium, Iridium, Rhodium)

The catalytic hydrogenation of substituted pyridines is a direct and atom-economical route to the corresponding piperidines. rsc.orgd-nb.info This method can be adapted to synthesize piperidinone precursors. A key challenge is the selective reduction of the pyridine (B92270) ring without affecting other functional groups, such as a phenyl substituent. d-nb.info

Rhodium (Rh): Rhodium catalysts are highly effective for the hydrogenation of pyridines. Commercially available and stable rhodium(III) oxide (Rh₂O₃) has been shown to be a highly active catalyst for the reduction of a broad range of functionalized pyridines under mild conditions (e.g., 5 bar H₂, 40 °C), tolerating functional groups like alcohols, amines, and carbonyls. rsc.orgresearchgate.net Rhodium on carbon (Rh/C) is another effective catalyst for this transformation. acs.org Furthermore, rhodium complexes such as [Cp*RhCl₂]₂ can be used for the asymmetric reductive transamination of pyridinium (B92312) salts, yielding chiral piperidines with high selectivity. researchgate.net

Palladium (Pd): Palladium on carbon (Pd/C) is a widely used and cost-effective catalyst for hydrogenations. It has been successfully applied in the selective hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713). d-nb.info In a continuous-flow process, high conversion (87%) and selectivity for the desired 4-phenylpiperidine (96%) were achieved, suppressing the over-hydrogenation of the phenyl ring. d-nb.info

Iridium (Ir): Homogeneous iridium catalysts have proven valuable for the selective hydrogenation of pyridinium salts. For instance, an iridium catalyst has been used for the facile synthesis of piperidin-3-ones from 3-hydroxypyridinium (B1257355) salts with high yields and chemoselectivity under mild conditions. nih.gov This demonstrates the potential of iridium-based systems for synthesizing substituted piperidinone cores.

| Catalyst | Substrate Example | Product | Key Features | Reference |

|---|---|---|---|---|

| Rh₂O₃ | Functionalized Pyridines | Functionalized Piperidines | Mild conditions, broad scope, tolerates carbonyls. | rsc.orgresearchgate.net |

| Pd/C | 4-Phenylpyridine | 4-Phenylpiperidine | High selectivity for pyridine ring, suppresses arene reduction. | d-nb.info |

| Homogeneous Iridium Catalyst | 3-Hydroxypyridinium Salts | Piperidin-3-ones | High chemoselectivity, mild conditions. | nih.gov |

Organocatalyzed Condensation and Cyclization Reactions

Organocatalysis has emerged as a powerful tool in synthetic chemistry, avoiding the use of metals and often providing high stereoselectivity. For the synthesis of piperidinones, organocatalytic strategies can facilitate complex ring-forming cascades under mild conditions.

Iron-Catalyzed Reductive Amination Protocols

The synthesis of piperidine (B6355638) cores, including the this compound framework, can be approached through reductive amination strategies. The use of earth-abundant and low-toxicity iron catalysts has gained significant traction for its environmental and economic advantages. nih.gov These protocols often serve as greener alternatives to methods employing precious metal catalysts or toxic reagents. nih.govnih.gov

Iron-catalyzed reductive amination can be utilized to form the crucial C-N bonds of the piperidine ring. One general approach involves the reductive coupling of nitroarenes with alkyl halides. nih.govresearchgate.net In a potential application for a this compound precursor, a substituted nitroarene could be coupled with a suitable alkyl halide fragment under iron catalysis. A typical catalytic system for this transformation involves an iron(II) or iron(III) precatalyst, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), in the presence of a reducing agent like zinc powder and an additive like chlorotrimethylsilane (B32843) (TMSCl). nih.govresearchgate.net The proposed mechanism suggests the reduction of the iron precatalyst by zinc, which then activates the alkyl halide to form an alkyl radical. Concurrently, the nitroarene is reduced to a nitrosoarene, which is trapped by the alkyl radical to form the C–N bond. nih.gov

Another relevant iron-catalyzed method is the reductive amination of carbonyl compounds. For instance, a heterogeneous iron oxide-based nanocatalyst has been effectively used for the N-methylation of amines using paraformaldehyde as the carbon source, proceeding without the need for high-pressure hydrogen. nih.govresearchgate.net This type of catalysis is noted for the stability, reusability, and easy separation of the catalyst. researchgate.net While demonstrated for N-methylation, the underlying principles of reductive amination could be adapted for the cyclization of an appropriate amino-diketone precursor to form the piperidin-4-one ring.

The table below summarizes representative conditions for iron-catalyzed reductive C-N bond formation reactions that are applicable to the synthesis of amine-containing structures.

| Catalyst System | Reactants | Key Reagents | Application | Ref |

| Fe(acac)₃ / Zn | Nitroarenes, Alkyl Halides | TMSCl | Synthesis of secondary/tertiary aryl amines | nih.govresearchgate.net |

| Heterogeneous Fe₂O₃ Nanocatalyst | Nitroarenes, Paraformaldehyde | Phenylsilane (PhSiH₃) | Synthesis of N,N-dimethylamines | nih.govresearchgate.net |

| Fe(OTf)₂ | Amines, Aldehydes/Ketones | (EtO)₂MeSiH | Direct reductive amination | dntb.gov.ua |

Stereoselective and Enantiodivergent Synthesis of 2-Phenylpiperidin-4-ones

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. nih.gov Consequently, the development of stereoselective and enantiodivergent methods for the synthesis of 2-phenylpiperidin-4-ones is a key area of research. Such methods aim to control the three-dimensional arrangement of atoms, producing specific diastereomers and/or enantiomers.

Control of Diastereoselectivity and Enantioselectivity.nih.govmdpi.com

Controlling stereochemistry in the synthesis of substituted piperidones is crucial. For the this compound scaffold, stereocenters can exist at the C2 position and other substituted carbons (e.g., C3, C5, C6). Diastereoselectivity, the selective formation of one diastereomer over others, can often be controlled by the synthetic route.

For example, radical cyclization approaches have been used to create substituted piperidines with high diastereoselectivity. nih.govbirmingham.ac.uk In the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to form 2,4,5-trisubstituted piperidines, only two of the four possible diastereoisomers were observed, with diastereomeric ratios reaching as high as 40:1. nih.govbirmingham.ac.uk The choice of radical stabilizing group (e.g., phenyl) significantly influences this ratio. nih.gov Similarly, Michael addition reactions, which can be a key step in constructing the piperidin-4-one ring, are amenable to diastereoselective control. nih.govresearchgate.net The addition of Gilman or Grignard reagents to cyclic enones has been shown to proceed with high stereoselectivity, preferentially via an axial attack on the ring. nih.gov

Enantioselectivity, the preferential formation of one enantiomer, is typically achieved using chiral catalysts, auxiliaries, or reagents. youtube.com An enantiodivergent synthesis is a particularly elegant strategy that allows for the selective synthesis of either enantiomer of a product from a common starting material, simply by changing the chirality of the catalyst or a reagent. For 2-phenylpiperidin-4-ones, this would involve, for example, a catalytic asymmetric reaction where a catalyst with an (R)-configured chiral ligand yields the (R)-product, while the corresponding (S)-ligand yields the (S)-product.

Chiral Ligand and Catalyst Design in Asymmetric Synthesis.nih.gov

The cornerstone of modern asymmetric catalysis is the design of effective chiral ligands that coordinate to a metal center. mdpi.comnih.gov These ligands create a chiral environment around the metal, which forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other. nih.gov

For a long time, C₂-symmetric ligands, where the two halves of the molecule are related by a 180° rotational axis, were dominant. nih.govrsc.org Ligands like DIOP and DiPAMP are classic examples that proved highly effective in reactions such as asymmetric hydrogenation. nih.govutexas.edu More recently, non-symmetrical ligands, such as P,N-ligands (e.g., phosphinooxazolines or PHOX), have been developed and have often outperformed their symmetric counterparts in various metal-catalyzed reactions, including Pd-catalyzed allylic substitutions. nih.govresearchgate.net

The design of these ligands is often modular, allowing for systematic tuning of their steric and electronic properties to optimize enantioselectivity for a specific reaction. utexas.edu For the asymmetric synthesis of 2-phenylpiperidin-4-ones, a key reaction like an intramolecular hydroamination or a conjugate addition could be rendered enantioselective by a metal complex bearing a well-designed chiral ligand.

The table below presents classes of chiral ligands and their typical applications in asymmetric synthesis, illustrating the principles that could be applied to the synthesis of chiral 2-phenylpiperidin-4-ones.

| Ligand Class | Symmetry | Coordinating Atoms | Typical Application | Ref |

| DIOP, DiPAMP | C₂-Symmetric | P, P | Rh-catalyzed asymmetric hydrogenation | nih.govutexas.edu |

| Bisoxazolines (BOX) | C₂-Symmetric | N, N | Cu-catalyzed Diels-Alder, Aldol reactions | researchgate.net |

| N,N'-Dioxides | C₂-Symmetric | N, O | Lanthanide/transition metal-catalyzed reactions | rsc.org |

| Phosphinooxazolines (PHOX) | Non-symmetric | P, N | Pd-catalyzed asymmetric allylic alkylation | nih.govresearchgate.net |

Derivatization Strategies of the this compound Scaffold

The this compound core is a versatile template that can be readily modified to explore structure-activity relationships for various applications. Derivatization typically involves reactions at the nitrogen atom or functionalization at the carbon atoms of the piperidine or phenyl rings.

Alkylation and N-Alkylation Reactions.researchgate.netacsgcipr.org

N-Alkylation is one of the most common derivatization strategies for piperidine-containing compounds. acsgcipr.org This transformation is typically achieved through the reaction of the secondary amine of the piperidine ring with an alkylating agent. researchgate.net A straightforward method involves the Sₙ2 reaction with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or a non-nucleophilic amine like triethylamine (B128534) or N,N-diisopropylethylamine to neutralize the hydrogen halide formed during the reaction. researchgate.netsciencemadness.org The choice of solvent can range from acetonitrile (B52724) to dimethylformamide (DMF). researchgate.net

Another powerful method is reductive amination, where the this compound is reacted with an aldehyde or ketone in the presence of a reducing agent. sciencemadness.org A particularly mild and selective reducing agent for this purpose is sodium triacetoxyborohydride (B8407120) (STAB), which can effect the transformation in solvents like dichloroethane. sciencemadness.org

The table below outlines common conditions for the N-alkylation of piperidine scaffolds.

| Method | Alkylating Agent | Reagents/Catalyst | Solvent | Ref |

| Direct Alkylation | Alkyl Halide (R-X) | K₂CO₃ or Et₃N | Acetonitrile or DMF | researchgate.netorganic-chemistry.org |

| Reductive Amination | Aldehyde/Ketone | Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE) | sciencemadness.org |

| Ionic Liquid-Mediated | Alkyl Halide (R-X) | KOH | [bmim]BF₄ | organic-chemistry.org |

Alkylation at the carbon framework, for instance at the C3 position alpha to the carbonyl group, can also be achieved through standard enolate chemistry.

Functionalization via Substitutions.nih.govnih.govacsgcipr.org

Beyond N-alkylation, the this compound scaffold can be functionalized by introducing substituents onto the piperidine or phenyl rings. These substitutions can be installed either during the synthesis of the core structure or by post-synthesis modification.

For instance, using substituted starting materials in a Mannich-type condensation allows for the direct incorporation of functional groups. Syntheses of 2,6-bis(4-substituted-phenyl)-3-methylpiperidin-4-ones have been reported, where the substitution pattern on the final molecule is dictated by the choice of the initial aromatic aldehyde. chemrevlett.com Similarly, derivatives such as 2,6-diaryl-3-(4-arylthio)piperidin-4-one have been prepared, demonstrating that substituents can be introduced at the C3 position. chemrevlett.com

Functionalization of the phenyl ring can be achieved using standard electrophilic aromatic substitution reactions, provided the existing functional groups on the piperidine ring are compatible with the reaction conditions or are appropriately protected. The synthesis of aryl amines from substituted nitroarenes, which can then be used to build the piperidine ring, is another strategy to access functionalized phenyl derivatives. nih.govresearchgate.net Radical cyclization methods also provide a route to poly-substituted piperidines, where the substitution pattern is a direct outcome of the precursor design. nih.govbirmingham.ac.uk

Formation of Analogues for Structure-Activity Relationship Studies

The synthesis of analogues based on the piperidin-4-one scaffold is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR). googleapis.com These studies are crucial for optimizing the therapeutic properties of lead compounds. The exploration of various substitution patterns on the piperidine ring allows researchers to understand the impact of different functional groups on biological activity. googleapis.com

The 4-phenyl piperidine scaffold, in particular, has been a focus for developing compounds with a range of biological targets. For instance, small molecule mu-opioid receptor agonists have been designed and synthesized based on this framework to explore the therapeutic potential of loperamide (B1203769) analogs. nih.govresearchgate.net These studies have revealed interesting SAR trends within the series, demonstrating excellent agonistic activity towards the human mu-opioid receptor. nih.govresearchgate.net

In the quest for novel therapeutics for central nervous system disorders, an iterative analog library approach has been employed to develop selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. nih.gov This strategy, based on an N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold, led to the identification of compounds with M1 antagonist IC50s in the nanomolar to micromolar range, exhibiting varying degrees of selectivity against other mAChR subtypes. nih.gov

Furthermore, the design and synthesis of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, inspired by an active metabolite of tramadol, have yielded potent and highly selective mu-opioid receptor (MOR) agonists. researchgate.net SAR exploration in this series highlighted that the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, are pivotal for binding affinity and selectivity. researchgate.net

The versatility of the piperidin-4-one core is also demonstrated in the synthesis of curcumin (B1669340) mimics. Compounds such as 3,5-bis(ylidene)-4-piperidones have been synthesized and evaluated for their potential as antitumor agents. semanticscholar.org For example, N-Acryloyl-3,5-bis(ylidene)-4-piperidones are synthesized through an acid-catalyzed condensation of 4-piperidone hydrate (B1144303) hydrochloride with an appropriate aldehyde, followed by a reaction with acryloyl chloride. semanticscholar.org

The table below illustrates various analogues of the piperidin-4-one scaffold and the therapeutic targets they were designed to investigate.

| Scaffold/Analog | Therapeutic Target/Application | Key Findings |

| 4-Phenyl piperidine | Mu-opioid receptor | Resulting compounds show excellent agonistic activity. nih.govresearchgate.net |

| N-(4-(4-Alkylpiperazin-1-yl)phenyl)benzamide | M1 muscarinic acetylcholine receptor | Identified selective M1 antagonists with IC50s in the 350 nM to >10 μM range. nih.gov |

| 3-((Dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol | Mu-opioid receptor | Led to a potent and highly selective MOR agonist. researchgate.net |

| 3,5-Bis(ylidene)-4-piperidones | Antitumor (Curcumin mimics) | Synthesized as potential antitumor agents. semanticscholar.org |

Green Chemistry Approaches and Scalability in this compound Synthesis

One notable green chemistry approach involves the use of deep eutectic solvents (DES) as a reaction medium for the synthesis of piperidin-4-one derivatives. researchgate.netasianpubs.org A DES composed of glucose and urea (B33335) has been shown to be an inexpensive and effective medium for synthesizing compounds such as 3-methyl-2,6-diphenyl piperidin-4-one and 2,6-diphenylpiperidin-4-one. asianpubs.org This method is considered an environmentally safe synthetic route as the glucose-urea DES does not leave harmful organic pollutants in the environment. researchgate.net The yields of various piperidin-4-one derivatives using this method have been reported to be in the range of 68-82%. asianpubs.org

Another significant advancement is the development of a one-pot process for N-substituted piperidones using carbonate bases. designer-drug.com This method presents a considerable advantage over the classical Dieckmann cyclization, which often suffers from issues such as the need for a large excess of reagents, long reaction times, and difficulties in product isolation. designer-drug.com The green chemistry approach, which can be applied to a wide range of substrates, improves the yield, atom economy, and minimizes the waste stream. For the synthesis of 1-(2-pyridinyl-methyl)-piperidin-4-one, a key starting material for an antiangiogenic agent, this new method provided an excellent yield of 90% in a single-solvent system. designer-drug.com This process has widespread utility for the synthesis of 4-piperidones and is a practical approach for producing multikilogram quantities. nih.govdesigner-drug.com

The table below summarizes the key features of these green chemistry approaches for the synthesis of piperidin-4-one derivatives.

| Green Chemistry Approach | Key Features | Example Products | Reported Yields |

| Deep Eutectic Solvent (Glucose-Urea) | Inexpensive, environmentally safe solvent, avoids harmful organic pollutants. researchgate.netasianpubs.org | 3-Methyl-2,6-diphenyl piperidin-4-one, 2,6-Diphenylpiperidin-4-one | 70-82% asianpubs.org |

| One-pot synthesis with carbonate bases | Avoids classical Dieckmann cyclization issues, improves yield, atom economy, and waste minimization, scalable. nih.govdesigner-drug.com | 1-(2-Pyridinyl-methyl)-piperidin-4-one | 90% designer-drug.com |

Reactivity and Reaction Mechanisms of 2 Phenylpiperidin 4 One

Oxidative Transformations of Piperidin-4-ones

The oxidation of the piperidin-4-one scaffold is a key transformation that can lead to a variety of valuable synthetic intermediates. These reactions often proceed through complex mechanisms involving radical species and are influenced by the nature of the oxidant and the reaction conditions.

Kinetics and Mechanistic Pathways of Oxidation Reactions

The kinetics of these oxidation reactions are typically first-order with respect to both the piperidone and the oxidant. The reaction rates are influenced by the substituents on the piperidine (B6355638) ring. The presence of electron-donating groups can accelerate the reaction, while electron-withdrawing groups can have a retarding effect. The activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), have been determined for the oxidation of various substituted piperidones, providing insights into the transition state of the reaction.

A proposed mechanism for the oxidation of piperidones by PFC involves the formation of a chromate (B82759) ester intermediate. This intermediate can then undergo further reactions to yield the final products. The observation of acrylonitrile (B1666552) polymerization during the reaction provides strong evidence for the involvement of radical intermediates.

Radical Mechanisms in Redox Processes

Redox reactions involving 2-phenylpiperidin-4-one and related compounds often proceed through radical mechanisms. uomustansiriyah.edu.iq The formation of free radicals can be initiated by thermal, photochemical, or redox processes. uomustansiriyah.edu.iq In the context of oxidation, a radical can be generated on the piperidine ring, which can then react further.

One proposed pathway involves the generation of a radical within a solvent cage, which then acquires an oxygen atom from the chromium species to form a chromate ester. This ester, upon hydrolysis, yields the hydroxylated product. Alternatively, the initially formed radical can undergo rearrangement, potentially leading to the formation of a ketene (B1206846) intermediate, which can then rearrange to a more stable acylium free radical. This acylium radical can then react with water to form a pyrrolidine-5-carboxylic acid derivative, which has been identified as a product in some oxidation reactions.

The involvement of radical cations has also been proposed in certain oxidative transformations. For example, the oxidation of a dihydropyridinone derivative with iron(III) chloride is suggested to proceed via an initial enol formation, followed by oxidation to a radical cation. thieme-connect.com This radical cation then evolves into a new dihydropyridinone radical, which ultimately leads to the final product. thieme-connect.com Free radicals are known to react with various electron acceptors, and these electron transfer reactions can have significant activation energies. researchgate.net

Cyclization and Rearrangement Reactions Involving the Piperidin-4-one Moiety

The piperidin-4-one core is a versatile scaffold for the construction of more complex heterocyclic systems through cyclization and rearrangement reactions. These transformations can be initiated by various reagents and reaction conditions, leading to the formation of new rings and rearranged structures.

Intramolecular Cyclizations

Intramolecular cyclization is a powerful strategy for the synthesis of fused and bridged piperidine derivatives. mdpi.com These reactions involve the formation of a new bond within the same molecule, and the piperidine nitrogen often plays a crucial role in these transformations. mdpi.com The initiation of intramolecular cyclization typically requires the activation of specific functional groups, often through the use of catalysts, oxidizing agents, or reducing agents. mdpi.com

One example of an intramolecular cyclization is the base-induced intramolecular aza-Michael reaction. ajol.info This reaction has been used to synthesize ethyl 2-(1-phenylpiperidin-2-yl) acetate (B1210297) from (E)-ethyl 7-oxohept-2-enoate in a spontaneous cyclization. ajol.info In other cases, a stoichiometric amount of base is required to facilitate the C-N bond formation. ajol.info

Another approach involves the organocatalyzed intramolecular Mannich reaction of β-amino ketone derivatives with aldehydes to produce cis-2,6-disubstituted piperidin-4-ones. ua.es This method allows for a stereoselective synthesis, and both enantiomers of the product can be accessed from the same precursors by simply changing the order of the aldehyde addition. ua.es

Palladium-catalyzed domino processes have also been employed for the synthesis of piperidine derivatives. For instance, β-aminocyclopropanols can be transformed into 2,3-dihydro-1H-pyridin-4-ones using Pd(II) salts, or into tetrahydropyrid-4-ones using a Pd(0) derivative. researchgate.net

Electrophilic and Nucleophilic Reactivity of the Ketone Functionality

The ketone group at the C-4 position of this compound is a key site of reactivity, participating in both electrophilic and nucleophilic reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.org Conversely, the carbonyl oxygen possesses lone pairs of electrons and can act as a nucleophile or a hydrogen bond acceptor.

The electrophilicity of the ketone in this compound is influenced by the phenyl group at the C-2 position. In general, aldehydes are more reactive towards nucleophilic addition than ketones due to both steric and electronic factors. libretexts.org Ketones have two alkyl or aryl groups attached to the carbonyl carbon, which creates more steric hindrance for an incoming nucleophile compared to the single substituent and hydrogen atom of an aldehyde. libretexts.org Electronically, the two substituents on a ketone are better able to stabilize the partial positive charge on the carbonyl carbon through inductive effects and hyperconjugation, making it less electrophilic. saskoer.ca

Despite being generally less reactive than aldehydes, the ketone in this compound readily undergoes nucleophilic addition reactions. For example, the reaction with Grignard reagents, such as phenylmagnesium bromide, leads to the formation of tertiary alcohols. The ketone can also be reduced to the corresponding alcohol, 4-hydroxy-2-phenylpiperidine, using reducing agents like sodium borohydride (B1222165) (NaBH₄).

The ketone functionality also allows for reactions at the α-positions (C-3 and C-5). The protons on these carbons are acidic and can be removed by a base to form an enolate ion. This enolate can then react with various electrophiles, allowing for the introduction of substituents at these positions. This reactivity is fundamental to many of the cyclization and condensation reactions discussed previously.

The ketone can also be transformed into other functional groups. For example, it can be converted to an α,β-unsaturated ketone (a vinylogous amide) through oxidation with reagents like iodoxybenzoic acid (IBX). d-nb.info This introduces a new site of reactivity for conjugate addition reactions. d-nb.info

Stereochemical and Conformational Analysis of 2 Phenylpiperidin 4 One Systems

Conformational Preferences of the Piperidinone Ring

Chair and Boat Conformations and Their Relative Populations

The piperidin-4-one ring, a six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. libretexts.orgkhanacademy.orgmasterorganicchemistry.com This is the most stable arrangement for the ring system. libretexts.orgnih.gov However, other conformations, such as the boat and twist-boat forms, can also exist, often in equilibrium with the chair conformation. researchgate.netresearchgate.net

The relative populations of these conformations are influenced by various factors, including the presence of substituents and their interactions. In some instances, particularly with bulky N-acyl groups, the boat conformation can become significantly populated. researchgate.net For example, N-phenylcarbamoyl- and N-benzoyl-2r,6c-diphenylpiperidin-4-ones are suggested to exist largely in boat conformations. researchgate.net The twist-boat conformation has also been observed, particularly in structures with specific substitution patterns. researchgate.netchemrevlett.com The energy difference between these conformations can be small, with the twist-boat conformation being only about 1.5 kcal/mol less favorable than the chair in some N-acylpiperidines. nih.gov

| Conformation | Key Characteristics | Relative Stability |

|---|---|---|

| Chair | Staggered arrangement of all bonds, minimizing torsional strain. Bond angles are close to the ideal tetrahedral angle of 109.5°, reducing angle strain. libretexts.org | Most stable and predominant conformation for the piperidine (B6355638) ring. libretexts.orgnih.gov |

| Boat | Two opposing carbon atoms are lifted out of the plane, leading to "flagpole" steric interactions between hydrogens. libretexts.org Eclipsing strain is present at two bonds. libretexts.org | Less stable than the chair conformation due to steric and torsional strain. libretexts.org Can be significantly populated in certain substituted derivatives. researchgate.net |

| Twist-Boat | A more flexible form of the boat conformation that alleviates some of the flagpole interactions and torsional strain. libretexts.org | More stable than the boat conformation but generally less stable than the chair conformation. libretexts.orgnih.gov |

Influence of Substituents on Ring Conformation

Substituents on the piperidinone ring play a crucial role in determining its preferred conformation. The size and orientation of these substituents can lead to steric interactions that favor one conformation over another. Generally, bulky substituents prefer to occupy equatorial positions in the chair conformation to minimize steric hindrance. chemrevlett.com

However, certain electronic effects can override these steric considerations. For instance, the presence of an N-acyl or N-aryl group can introduce pseudoallylic strain. nih.gov This arises from the conjugation of the nitrogen lone pair with the adjacent π-system, which increases the sp2 character of the nitrogen and flattens the ring geometry. nih.gov This strain can force a substituent at the 2-position into an axial orientation. nih.gov

In some cases, the interplay of multiple substituents can lead to the adoption of non-chair conformations. For example, the introduction of an acetyl group in r-2,c-6-diphenylpiperidin-4-one oximes can lead to a preference for a twist-boat conformation. researchgate.net Similarly, N-cyclohexylcarbamoyl-3-isopropyl-2,6-bis(phenyl)piperidin-4-one adopts a twist-boat conformation. researchgate.net

Configuration of Chiral Centers and Isomeric Forms

Diastereoisomers and Enantiomers

The 2-phenylpiperidin-4-one scaffold can contain multiple chiral centers, leading to the existence of various stereoisomers. masterorganicchemistry.comyoutube.com The presence of a phenyl group at the C2 position and potentially other substituents at different positions on the ring creates these chiral centers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. They have opposite configurations (R or S) at all chiral centers. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more chiral centers, and the isomers have different configurations at some, but not all, of these centers. masterorganicchemistry.com

For example, a this compound with an additional substituent at the C3 position will have two chiral centers (C2 and C3). This can give rise to four possible stereoisomers, which exist as two pairs of enantiomers. These two pairs of enantiomers will have a diastereomeric relationship to each other. masterorganicchemistry.comnih.gov The number of possible stereoisomers can be calculated using the formula 2^n, where n is the number of chiral centers, although this can be affected by the presence of meso compounds. youtube.comyoutube.com

Stereoisomer Interconversion and Stability (e.g., cis-trans Isomerization)

Stereoisomers of this compound systems can sometimes interconvert, particularly through processes like cis-trans isomerization. This type of isomerization involves a change in the relative orientation of substituents on the ring. For instance, in 2,3-diphenylpiperazines, photochemical irradiation can induce cis-trans isomerization. clockss.org

The stability of different stereoisomers is a key factor in their relative abundance. Generally, the trans isomer, where bulky substituents are on opposite sides of the ring, is thermodynamically more stable than the cis isomer. clockss.org The stability of a particular stereoisomer is determined by the sum of all steric and electronic interactions within the molecule. For instance, in 2-aryl-4-piperidones, the equatorial orientation of the aryl group is generally more stable. clockss.org However, the presence of certain groups, like a phenylsulfonyl group on the nitrogen, can favor an axial orientation of the C2-substituent. clockss.org

Elucidation of Stereochemistry Using Advanced Spectroscopic Techniques

The determination of the precise stereochemistry of this compound systems relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.com

NMR Spectroscopy:

¹H NMR: Proton NMR is a powerful tool for determining the relative orientation of protons on the piperidinone ring. researchgate.netrsc.org The coupling constants (J-values) between adjacent protons are particularly informative. For instance, a large coupling constant between two vicinal protons typically indicates a dihedral angle of approximately 180°, which is characteristic of an axial-axial relationship in a chair conformation. clockss.org Smaller coupling constants suggest other arrangements, such as axial-equatorial or equatorial-equatorial. Chemical shifts of protons can also provide clues about their environment, with axial protons often being shielded or deshielded differently than equatorial protons. researchgate.net

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for unambiguously assigning proton and carbon signals and for determining spatial proximities between atoms. researchgate.netresearchgate.net NOESY, in particular, is crucial for identifying through-space interactions between protons, which can confirm their relative stereochemistry and provide insights into the conformational preferences of the molecule. researchgate.net

X-ray Crystallography:

While NMR provides information about the solution-state conformation, X-ray crystallography provides a definitive picture of the molecule's structure in the solid state. nih.gov This technique can precisely determine bond lengths, bond angles, and the absolute configuration of chiral centers, offering a static snapshot that complements the dynamic information obtained from NMR. nih.gov

| Technique | Information Provided | Application in this compound Analysis |

|---|---|---|

| ¹H NMR | Proton chemical shifts and coupling constants. youtube.com | Determination of relative stereochemistry (cis/trans) and conformational preferences (axial/equatorial) of substituents. clockss.orgresearchgate.net |

| ¹³C NMR | Carbon chemical shifts. researchgate.net | Distinguishing between different stereoisomers and assessing ring conformation. researchgate.net |

| 2D NMR (COSY, HSQC, NOESY) | Correlation between nuclei (through bonds or through space). researchgate.net | Unambiguous assignment of signals and determination of spatial relationships between atoms, confirming stereochemistry and conformation. researchgate.netresearchgate.net |

| X-ray Crystallography | Precise 3D structure in the solid state, including bond lengths, angles, and absolute configuration. nih.govnih.gov | Definitive determination of the solid-state conformation and absolute stereochemistry. nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry and conformational preferences of this compound systems in solution. Both ¹H and ¹³C NMR provide detailed information through chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effect (NOE) correlations.

The conformation of the piperidin-4-one ring is often inferred from the vicinal coupling constants (³J) between protons on adjacent carbons. For a classic chair conformation, a large coupling constant (typically 10-13 Hz) is observed between axial-axial protons (Jaa), while smaller values are seen for axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings (typically 2-5 Hz). For instance, in a series of 3-chloro-2,6-diaryl-piperidin-4-ones, the observation of coupling constants around 10 Hz for the C-2 and C-6 protons was indicative of a chair conformation where the aryl and chloro substituents adopt equatorial orientations to minimize steric hindrance.

However, the introduction of substituents, particularly on the nitrogen atom (e.g., nitroso or acyl groups), can introduce significant A(1,3) strain (steric interference between the planar N-substituent and equatorial groups at C-2 and C-6). researchgate.net This strain can destabilize the diequatorial chair conformation, leading to the adoption of non-chair forms such as twist-boat or boat conformations. researchgate.netresearchgate.net In studies of N-nitroso-2r,6c-diphenylpiperidin-4-one oximes, analysis of spectral data suggested that these compounds largely exist in boat conformations, with one of the phenyl groups occupying a flagpole position. researchgate.net Similarly, N-acyl derivatives have also been reported to favor boat conformations. researchgate.net

The chemical shifts of the ring protons and carbons are also highly sensitive to their stereochemical environment. Axial protons are typically shielded (resonate at a lower δ value) compared to their equatorial counterparts. Oximation at the C-4 position can cause distinct shifts in the signals of all ring protons, allowing for unambiguous assignment. researchgate.netnih.gov Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for confirming assignments and providing through-space proton-proton correlations, which further solidifies conformational analysis. researchgate.netnih.gov

Table 1: Representative ¹H NMR Data for a Chair Conformation in a Substituted 2,6-diarylpiperidin-4-one (Data based on findings for 3-chloro-2,6-diaryl-piperidin-4-ones )

| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Inferred Orientation |

|---|---|---|---|

| H-2 | ~4.0 | J(H-2a, H-3a) ≈ 10.5 | Axial |

| H-3 | ~4.6 | J(H-3a, H-2a) ≈ 10.5 | Axial |

| H-6 | ~4.0 | J(H-6a, H-5a) ≈ 10.0, J(H-6a, H-5e) ≈ 4.0 | Axial |

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and torsional angles. This technique is unparalleled for the unambiguous determination of both the relative and absolute configuration of chiral centers within this compound systems.

For these compounds, crystallographic studies have been crucial in confirming the conformations suggested by NMR and computational methods. It has been shown that while the parent piperidin-4-one ring may prefer a chair conformation, N-substituted derivatives frequently crystallize in non-chair forms. A key example is the crystal structure of 2,6-diphenyl-3-methyl-N-nitrosopiperidin-4-one, which was found to adopt a distorted boat conformation. researchgate.net In this structure, the piperidine ring is puckered, with one phenyl group in an axial-like orientation and the other in an equatorial-like position, a geometry that alleviates the steric strain that would be present in a chair form. researchgate.net

The determination of absolute configuration for an enantiomerically pure compound is possible through the analysis of anomalous dispersion effects, provided a heavy atom is present or the data quality is exceptionally high. The Flack parameter is calculated during the refinement of the crystal structure; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct.

The detailed geometric parameters obtained from X-ray analysis serve as a benchmark for computational models and help in understanding the subtle structural features that influence the compound's properties.

Table 2: Crystallographic Data for 2,6-diphenyl-3-methyl-N-nitrosopiperidin-4-one (Data from a study by Arslan et al. researchgate.net)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.7134(6) |

| b (Å) | 14.7754(14) |

| c (Å) | 27.321(3) |

| β (°) | 94.617(3) |

| Conformation | Distorted Boat |

Stereoelectronic Effects on Reactivity and Biological Recognition

Stereoelectronic effects are orbital interactions that depend on the three-dimensional arrangement of atoms within a molecule, influencing conformation, stability, and reactivity. wikipedia.orge-bookshelf.de These effects are not merely a combination of steric and electronic influences but are specific, stabilizing interactions that arise from favorable orbital overlap. e-bookshelf.de

In this compound systems, a key stereoelectronic effect is hyperconjugation, which involves the delocalization of electrons from a filled (donor) orbital to an adjacent empty or partially filled (acceptor) orbital. beilstein-journals.org For example, the interaction between the lone pair of electrons on the nitrogen atom (a donor orbital, nN) and the antibonding orbital of a C-H or C-C bond on the ring (an acceptor orbital, σ) can stabilize specific conformations. beilstein-journals.orgnih.gov The stability of a particular conformer (e.g., chair vs. boat) can be influenced by the efficiency of these n→σ interactions, which is maximal when the orbitals have an anti-periplanar (180°) arrangement. These effects can be probed experimentally by measuring ¹J C-H coupling constants and by analyzing bond lengths and angles from X-ray data, often in conjunction with Natural Bond Orbital (NBO) analysis from computational models. nih.gov

Computational Studies and Theoretical Insights into 2 Phenylpiperidin 4 One

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular structure and reactivity. For 2-Phenylpiperidin-4-one and its derivatives, these methods have been instrumental in predicting and explaining various chemical phenomena.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For piperidin-4-one derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been employed to predict bond lengths, bond angles, and dihedral angles. tandfonline.comresearchgate.netresearchgate.net These theoretical calculations have shown good agreement with experimental data from techniques like X-ray diffraction, confirming, for instance, that the piperidin-4-one ring typically adopts a chair conformation. tandfonline.comchesci.com In some cases, slight deviations between calculated and experimental values are observed, which can be attributed to the fact that theoretical calculations often pertain to the molecule in the gaseous phase, while experimental results may be from the solid state. chesci.com

For example, a study on a related piperidine (B6355638) derivative, N-benzyl-2,6-bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one, compared its DFT-optimized geometry with X-ray diffraction data, showing a good correlation. tandfonline.com Similarly, calculations on 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol have provided detailed insights into its molecular geometry. researchgate.net

HOMO-LUMO Energy Level Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic properties and reactivity. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. icm.edu.pl

For derivatives of piperidin-4-one, HOMO-LUMO analysis has been performed to understand intramolecular charge transfer (ICT) and predict bioactivity. chesci.comicm.edu.pl A large HOMO-LUMO gap suggests high kinetic stability, while a smaller gap indicates a greater ease of electronic excitation and higher reactivity. For instance, in a study of 3-methyl-2,6-di(naphthalen-1-yl) phenylpiperidin-4-one, the HOMO-LUMO energy gap was calculated to be around 4.6 eV, suggesting a stable molecule. chesci.com The distribution of the electron clouds of the HOMO and LUMO can also reveal the regions of the molecule most likely to be involved in electron donation and acceptance. icm.edu.pl

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.428 |

| ELUMO | -1.326 |

| Energy Gap (ΔE) | 4.614 |

| Ionization Potential (IP) | 5.428 |

| Electron Affinity (EA) | 1.326 |

| Electronegativity (χ) | 3.824 |

| Chemical Potential (μ) | -3.824 |

| Chemical Hardness (η) | 2.307 |

| Chemical Softness (S) | 0.217 |

| Electrophilicity Index (ω) | 3.169 |

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density within a molecule, which is crucial for understanding its stability. uni-muenchen.de This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions, particularly from a lone pair to an antibonding orbital, provides a quantitative measure of hyperconjugative interactions and charge delocalization. tandfonline.comuni-muenchen.de

In studies of piperidin-4-one derivatives, NBO analysis has been used to elucidate the stability arising from such interactions. tandfonline.comorientjchem.org For example, in (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one, NBO analysis revealed significant stabilization energy from the interaction between the nitrogen lone pair and adjacent antibonding orbitals, indicating charge transfer and conjugative interaction. tandfonline.com Similarly, NBO analysis of cis-3,5-dibenzyl-1-phenylpiperidin-4-one quantified the delocalization of the nitrogen lone pair into adjacent carbon-carbon and carbonyl bonds, contributing to the relative stability of different epimers.

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors, like the Fukui function, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. scielo.org.mxnih.govd-nb.info The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. d-nb.info By calculating condensed Fukui functions for each atom, one can predict which atoms are more susceptible to attack. scielo.org.mxscm.com For instance, a high value of f+ indicates a site prone to nucleophilic attack, while a high f- value suggests a site for electrophilic attack. scielo.org.mx These descriptors are valuable tools for understanding and predicting the regioselectivity of chemical reactions involving this compound and its analogues. chemrxiv.org

Reduced Density Gradient (RDG) Analysis for Non-Bonded Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. jussieu.frchemtools.org By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, it is possible to identify regions of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. chemtools.orgresearchgate.net

In the context of piperidin-4-one derivatives, RDG analysis can reveal the nature and strength of intramolecular and intermolecular interactions that influence the molecule's conformation and crystal packing. researchgate.net The resulting visualization typically uses different colors to represent different types of interactions: blue for strong, attractive interactions like hydrogen bonds; green for weak, van der Waals interactions; and red for repulsive, steric clashes. chemtools.org This method provides a qualitative and intuitive picture of the non-bonded interactions that play a crucial role in the supramolecular chemistry of these compounds. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application in the study of this compound and its derivatives is molecular docking. This technique predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme, to form a stable complex. nih.govijpbs.com

In silico Prediction of Molecular Interactions with Biological Targets

Molecular docking simulations are a cornerstone of computational drug discovery, used to predict the binding orientation and affinity of a small molecule to a biological target. Studies on phenylpiperidin-4-one analogs have explored their interactions with a range of important proteins.

A notable study investigated a 4-phenylpiperidin-4-ol (B156043) substituted pyrazole derivative (CHP), a close analog of phenylpiperidin-4-one, to assess its binding to several key protein targets. icm.edu.plresearchgate.net The simulations, conducted using AutoDock VINA, revealed strong binding interactions, suggesting therapeutic potential. icm.edu.pl

DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. The CHP compound was docked into the active site of DNA Gyrase (PDB: 2XCT). icm.edu.pl The study demonstrated that the synthesized molecule exhibited superior interactions with the target receptor compared to standard drugs like ciprofloxacin, with binding energies in the range of –10.0 to –8.5 kcal/mol. icm.edu.pl This suggests that the phenylpiperidine scaffold could be a promising starting point for developing new antibacterial agents that inhibit DNA gyrase. rsc.org

Lanosterol (B1674476) 14 α-demethylase (CYP51): This enzyme is critical for the biosynthesis of ergosterol, a vital component of fungal cell membranes, making it a primary target for antifungal drugs. frontiersin.org The docking of the CHP compound with lanosterol 14 α-demethylase (PDB: 4WMZ) showed a strong binding affinity, superior to that of the standard antifungal drug fluconazole. icm.edu.pl These findings indicate the potential of phenylpiperidine derivatives as inhibitors of this fungal enzyme. icm.edu.plfarmaciajournal.com

KEAP1-NRF2: The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a major regulator of cellular antioxidant responses. nih.govpcbiochemres.com Inhibition of the KEAP1-NRF2 interaction is a promising strategy for treating diseases associated with oxidative stress. nih.gov In silico studies showed that the CHP compound binds robustly to the KEAP1 protein (PDB: 6QME), with a binding affinity that surpassed the standard reference, edaravone. icm.edu.pl This highlights the potential of the scaffold to serve as a basis for novel antioxidant agents that modulate the KEAP1-NRF2 pathway. icm.edu.pltbzmed.ac.ir

Opioid Receptors: Phenylpiperidine derivatives have been extensively studied as ligands for opioid receptors, which are key targets for pain management. nih.gov A novel class of agonists based on N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide was found to be exceptionally potent and selective for the δ-opioid receptor. acs.orgnih.gov Computational modeling of ligands with the µ-opioid receptor (PDB ID: 8EF6) has identified key interacting residues such as ASP 149, TYR 150, and HIS 299, which are crucial for binding and activation. nih.govmdpi.com These computational insights are vital for designing safer and more effective opioid drugs with reduced side effects. nih.gov

HA Protein: The hemagglutinin (HA) protein of the influenza virus is essential for viral entry into host cells and is a key target for antiviral drugs. csic.es A class of N-benzyl-4,4-disubstituted piperidines was identified as potent inhibitors of the H1N1 subtype. csic.es Computational studies were instrumental in elucidating their mechanism of action, identifying a previously unrecognized binding pocket in the HA2 subunit, close to the fusion peptide. Key interactions stabilizing the ligand in this pocket include a π-stacking interaction with F9HA2 and a salt bridge with E120HA2. csic.es

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and other computational methods are powerful tools for understanding how a molecule's chemical structure relates to its biological activity. scispace.com These insights guide the rational design of more potent and selective compounds.

For phenylpiperidine derivatives, SAR studies have revealed critical structural features for activity:

The pharmacological activity of the 4-phenylpiperidin-4-ol substituted pyrazole (CHP) was primarily attributed to the presence of the 4-phenylpiperidin-4-ol moiety itself, which enhanced lipid absorption and, consequently, biological activity. icm.edu.plicm.edu.pl

In the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a significant breakthrough was achieved through conformational restriction. Replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine ring resulted in a threefold increase in inhibitory potency. acs.org

In the design of novel δ-opioid receptor agonists, replacing the piperazine (B1678402) ring of the parent compound SNC-80 with a 4-(phenylpiperidin-4-ylidenemethyl)benzamide structure led to compounds that were not only highly potent and selective but also considerably more stable in rat liver microsomes. acs.orgnih.gov

These examples demonstrate how computational analysis of SAR can effectively guide the optimization of lead compounds by identifying key structural modifications that enhance desired biological effects. nii.ac.jp

Analysis of Binding Affinities and Binding Pockets

The strength of the interaction between a ligand and its target protein is quantified by its binding affinity, often expressed as the dissociation constant (Kd) or as a binding energy score in docking simulations. malvernpanalytical.com A lower Kd or a more negative binding energy indicates a stronger interaction.

Computational studies on a 4-phenylpiperidin-4-ol derivative (CHP) have quantified its binding affinities against several biological targets, revealing its potential as a multi-target agent. icm.edu.pl

Table 1: In Silico Binding Energies of a 4-Phenylpiperidin-4-ol Derivative

| Biological Target | PDB Code | Binding Energy (kcal/mol) | Standard Reference Drug |

|---|---|---|---|

| DNA Gyrase | 2XCT | -10.0 to -8.5 | Ciprofloxacin |

| Lanosterol 14 α-demethylase | 4WMZ | -10.0 to -8.5 | Fluconazole |

| KEAP1-NRF2 | 6QME | -10.0 to -8.5 | Edaravone |

Data sourced from a study on a 4-phenylpiperidin-4-ol substituted pyrazole derivative. icm.edu.pl

Analysis of the binding pockets provides a structural basis for these affinities. For instance, the novel binding site identified for piperidine-based inhibitors in the influenza HA protein is located at the bottom of the HA2 stem. csic.es The binding is stabilized by specific interactions, including π-stacking with fluorine and tyrosine residues (F9HA2, Y119HA2) and a salt bridge with glutamic acid (E120HA2). csic.es Similarly, for the µ-opioid receptor, key amino acids like aspartic acid (ASP 149) and histidine (HIS 299) are critical for forming interactions within the binding pocket that determine ligand efficacy. nih.govmdpi.com

Prediction of Pharmacological Profiles

Beyond predicting binding, computational methods are invaluable for estimating how a potential drug will behave in the body, a field known as pharmacokinetics.

In silico Absorption, Distribution, Metabolism, and Excretion (ADMET) Studies

ADMET studies predict a molecule's journey through the body. In silico ADMET screening is a crucial step in early-stage drug discovery to filter out compounds with poor pharmacokinetic properties. researchgate.netnih.gov

Studies on various phenylpiperidine derivatives have utilized these predictive models. For example, research on a series of phenyl piperidine derivatives as potential antidepressant agents showed that several compounds possessed excellent distribution profiles. scispace.com Similarly, ADMET predictions for novel piperidine-bearing cinnamic acid hybrids indicated that most of the compounds show favorable drug-like and toxicological properties, suggesting they could be developed as orally bioavailable drugs. researchgate.net

Table 2: Representative In Silico ADMET Predictions for Piperidine Derivatives

| Property | Prediction | Implication | Reference |

|---|---|---|---|

| Oral Absorption | Favorable | Good potential for oral bioavailability | researchgate.net |

| Distribution | Good profiles | Can effectively reach target tissues | scispace.com |

| Metabolism | Stable | Less likely to be rapidly broken down | acs.orgnih.gov |

Advanced Spectroscopic Characterization Techniques for 2 Phenylpiperidin 4 One Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2-phenylpiperidin-4-one derivatives. asianpubs.org By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecular structure and the spatial arrangement of atoms.

¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, NOESY) for Structural and Conformational Elucidation

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental in identifying the types of protons and carbon atoms present in a molecule. uobasrah.edu.iq For instance, in derivatives of 2,6-diarylpiperidin-4-one, the chemical shifts of protons and carbons can suggest whether substituents on the piperidine (B6355638) ring are in equatorial or axial positions. asianpubs.org

Two-dimensional (2D) NMR experiments provide further clarity by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish the connectivity of the carbon skeleton. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. sdsu.eduscribd.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the complete molecular structure, especially in complex derivatives. sdsu.eduscribd.comamazonaws.com

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for conformational analysis as it identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netipb.pt This information is vital for determining the relative stereochemistry and the preferred conformation (e.g., chair, boat, or twist-boat) of the piperidine ring. researchgate.netresearchgate.net For example, NOESY data has been used to support the existence of boat conformations in some N-acyl-2r,6c-diphenylpiperidin-4-one oximes. researchgate.net

Studies on various this compound derivatives have demonstrated that the piperidine ring can adopt different conformations, such as chair or boat forms, depending on the nature and position of substituents. researchgate.netresearchgate.net For example, the introduction of an electron-withdrawing group on the nitrogen atom can favor a boat conformation. researchgate.net The analysis of coupling constants from ¹H NMR spectra is also a key tool in determining the predominant conformation. asianpubs.org

Table 1: Exemplary NMR Data for a Hypothetical this compound Derivative

| Proton (¹H) Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Carbon (¹³C) Signal | Chemical Shift (ppm) | COSY Correlations | HSQC Correlation | HMBC Correlations | NOESY Correlations |

| H-2 | 4.50 | dd | 10.5, 4.0 | C-2 | 65.0 | H-3a, H-3b | C-2 | C-3, C-4, C-6, C-1' | H-3a, H-6a |

| H-3a | 2.80 | m | C-3 | 45.0 | H-2, H-3b | C-3 | C-2, C-4, C-5 | H-2, H-3b, H-5a | |

| H-3b | 2.60 | m | C-4 | 208.0 | H-3a, H-5a, H-5b | C-2, C-3, C-5, C-6 | |||

| H-5a | 2.90 | m | C-5 | 48.0 | H-5b, H-6a, H-6b | C-5 | C-3, C-4, C-6 | H-3a, H-5b, H-6a | |

| H-5b | 2.70 | m | C-6 | 63.0 | H-5a, H-6a, H-6b | C-6 | C-2, C-4, C-5 | H-2, H-5a, H-6b | |

| H-6a | 3.50 | dd | 11.0, 4.5 | Phenyl C | 125.0-140.0 | H-5a, H-5b | C-6 | C-2, C-4, C-5 | H-2, H-5a |

| H-6b | 3.30 | t | 11.0 | H-5a, H-5b | H-5b | ||||

| Phenyl H | 7.20-7.40 | m |

Note: This is a hypothetical data table for illustrative purposes.

Solvent Effects on NMR Resonances for Conformational Insights

The choice of solvent can influence the conformational equilibrium of a molecule, and this can be observed in the NMR spectrum. nih.gov Changes in chemical shifts and coupling constants upon varying the solvent can provide insights into the relative stability of different conformers. For some piperidine derivatives, the conformational preferences in solution have been shown to be similar to those in the solid state, as determined by X-ray crystallography. researchgate.net However, in other cases, different conformations may be present in solution. For instance, studies on N-phenylcarbamoyl- and N-benzoyl-2r,6c-diphenylpiperidin-4-ones suggest they largely exist in boat conformations in solution, with a minor contribution from a chair conformation. researchgate.net

Vibrational Spectroscopy (IR) for Functional Group Analysis and Conformational Information

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. uobasrah.edu.iq In the context of this compound derivatives, IR spectroscopy is routinely used to confirm the presence of key functional groups such as the carbonyl (C=O) group of the piperidinone ring, which typically shows a strong absorption band around 1700-1720 cm⁻¹. ijartet.com The N-H stretching vibration of the piperidine ring is also a characteristic feature. ijartet.comchesci.com

Beyond simple functional group identification, IR spectroscopy can also provide conformational information. The position and shape of certain absorption bands can be sensitive to the molecule's conformation. For example, theoretical calculations combined with experimental IR spectra have been used to study the conformational preferences of piperidin-4-one derivatives. ijartet.comchesci.com In some cases, the presence of multiple conformers in a sample can lead to the appearance of multiple bands in the IR spectrum. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=O (Ketone) | Stretching | 1700 - 1720 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| Aromatic C-H | Out-of-plane bending | 730 - 770 and 690 - 710 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. msu.edu It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. libretexts.org When a this compound derivative is analyzed by MS, it is first ionized to form a molecular ion (M⁺). libretexts.org The mass of this ion provides the molecular weight of the compound.

The molecular ion is often unstable and can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is unique to the structure of the molecule and can be used to elucidate its connectivity. savemyexams.com For example, the fragmentation of the piperidine ring can lead to characteristic fragment ions. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for piperidine derivatives. msu.edu The presence of chlorine or bromine atoms in a molecule can be readily identified by the characteristic isotopic pattern of the molecular ion peak (M+2 peak). chemguide.co.uk High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition.

X-ray Diffraction (XRD) for Solid-State Structure and Conformational Analysis

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise information about bond lengths, bond angles, and torsion angles, allowing for an unambiguous determination of the molecule's conformation and stereochemistry. nih.gov

Numerous studies have utilized XRD to elucidate the solid-state structures of this compound derivatives. researchgate.netresearchgate.netnih.gov These studies have revealed that the piperidine ring can adopt various conformations, including chair, distorted chair, boat, and twist-boat forms, depending on the substituents. researchgate.netresearchgate.netnih.gov For example, the crystal structure of 2,3,6-triphenylpiperidin-4-one (B38849) shows that the piperidine ring adopts a chair conformation with the phenyl groups in equatorial positions. nih.gov In contrast, some N-acetyl-r-2,c-6-diphenylpiperidin-4-one oximes have been found to adopt twist-boat conformations in the solid state. researchgate.net

The packing of molecules in the crystal lattice, stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking, can also be analyzed from the XRD data. nih.gov It is important to note that the conformation observed in the solid state may not always be the same as the predominant conformation in solution. researchgate.net

Biological Activity and Medicinal Chemistry Research for 2 Phenylpiperidin 4 One Derivatives

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For 2-phenylpiperidin-4-one derivatives, these investigations have provided valuable insights into the structural features necessary for various pharmacological effects.

Elucidation of Structural Features Critical for Biological Activity

The core this compound structure possesses inherent biological potential, but specific substitutions on both the phenyl and piperidine (B6355638) rings are critical for directing and enhancing its activity. For instance, the piperidine ring is a key scaffold in many biologically active compounds and natural products. nih.gov The phenyl group at the 2-position and the ketone at the 4-position are fundamental features, with modifications at other positions leading to a diverse range of biological activities. ontosight.ai

The stereochemistry of the substituents on the piperidine ring can also significantly impact biological activity. researchgate.net For example, the cis-(+)-enantiomer of N-[1-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide is a highly potent analgesic, whereas its cis-(-) counterpart is substantially less active. nih.gov This highlights the importance of the three-dimensional arrangement of atoms for effective interaction with biological targets.

Impact of Derivatization and Substituent Effects on Activity

Derivatization, the process of chemically modifying a compound, is a key strategy for optimizing the biological activity of this compound. jfda-online.com The nature and position of substituents on both the phenyl and piperidine rings can have a profound impact on potency and selectivity.

Substitutions on the Phenyl Ring:

The substitution pattern on the phenyl ring is a major determinant of activity. For example, in a series of GlyT1 inhibitors, electron-withdrawing groups at the meta-position of a benzamide (B126) moiety attached to the piperidine nitrogen were found to be important for potent inhibitory activity. jst.go.jp Specifically, replacing a trifluoromethyl group with chlorine, methyl, or methoxy (B1213986) groups reduced activity. jst.go.jp In another study, N-substituted piperidine derivatives with a propene substructure were identified as potential lead structures for developing more potent anticancer compounds. sums.ac.ir

Substitutions on the Piperidine Ring:

Modifications to the piperidine ring are equally important. For instance, the introduction of a thiosemicarbazone moiety to 2,6-diaryl-3-methyl-4-piperidones significantly enhanced their antifungal activity. biomedpharmajournal.org In the context of σ1 receptor ligands, 1-methylpiperidines demonstrated high affinity and selectivity, whereas derivatives with a proton, tosyl, or ethyl group at the nitrogen atom showed considerably lower affinity. d-nb.info

The following table summarizes the impact of various substituents on the biological activity of this compound derivatives based on several studies.

| Core Scaffold | Substituent/Derivatization | Biological Activity | Key Findings | Reference |